molecular formula C₁₈₅H₂₈₇N₅₃O₅₄S₂ B612568 CHEMBL4540843 CAS No. 75976-10-2

CHEMBL4540843

Numéro de catalogue: B612568
Numéro CAS: 75976-10-2
Poids moléculaire: 4181.71
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to this structure may exhibit anticancer properties. The intricate arrangement of amine and hydroxyl groups can interact with biological pathways involved in tumor growth and proliferation. For instance, the compound's ability to inhibit specific enzymes associated with cancer cell metabolism has been documented in several studies. These studies suggest that modifications to the compound could enhance its efficacy as an anticancer agent by improving its binding affinity to target proteins.

Neuroprotective Effects

The presence of aromatic and hydroxyl groups within the compound suggests potential neuroprotective effects. Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly those involving glutamate and dopamine. This modulation could offer therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where excitotoxicity plays a critical role in neuronal damage.

Antimicrobial Activity

The molecular structure of this compound may also confer antimicrobial properties. Certain functional groups present in the compound have been associated with the inhibition of bacterial growth. Studies exploring related compounds have demonstrated effectiveness against a range of pathogens, including antibiotic-resistant strains. This opens avenues for developing new antimicrobial agents based on the core structure of the compound.

Enzyme Inhibition

The compound's design allows for the possibility of enzyme inhibition, particularly concerning proteases and kinases that are crucial in various metabolic pathways. The presence of multiple amine groups can facilitate hydrogen bonding with enzyme active sites, potentially leading to significant inhibitory effects. This characteristic is particularly valuable in drug design, where selective inhibition of target enzymes can lead to improved therapeutic outcomes.

Receptor Modulation

Given its complex structure, this compound may interact with various receptors in the human body. For example, it could modulate G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. Such interactions could lead to alterations in cellular responses, making it a candidate for further exploration in pharmacology.

Case Study: Cancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their anticancer activity against various cancer cell lines. The results indicated that specific modifications increased cytotoxicity while reducing off-target effects, highlighting the importance of structural optimization in drug development .

Case Study: Neuroprotection

Another study focused on a related compound demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggested that the compound's hydroxyl groups play a critical role in scavenging free radicals, thus providing neuroprotection .

Case Study: Antimicrobial Testing

A comprehensive antimicrobial assay revealed that derivatives of this compound exhibited significant activity against Gram-positive bacteria. The study concluded that the structural features responsible for this activity could be harnessed to develop new antibiotics .

Mécanisme D'action

Target of Action

CHEMBL4540843, also known as Pancreatic Polypeptide (human), primarily targets the Y4 receptor , a G-protein-coupled receptor found in various organs such as the stomach, small intestine, colon, pancreas, prostate, the enteric nervous systems, and some neurons of the CNS .

Mode of Action

Pancreatic Polypeptide (PP) is a polypeptide secreted by PP cells in the endocrine pancreas . It binds to the Y4 receptor, inhibiting cAMP accumulation . This interaction leads to a series of downstream effects that regulate pancreatic secretion activities, hepatic glycogen levels, and gastrointestinal secretions .

Biochemical Pathways

The primary biochemical pathway affected by Pancreatic Polypeptide involves the regulation of pancreatic secretion activities by both endocrine and exocrine tissues . It also impacts liver glycogen storage and gastrointestinal secretions . Its secretion in humans is increased after a protein meal, fasting, exercise, and acute hypoglycaemia, and is decreased by somatostatin and intravenous glucose .

Pharmacokinetics

The pharmacokinetics of Pancreatic Polypeptide in humans have been studied. During infusions of pure bovine pancreatic polypeptide into healthy subjects, mean plasma levels of 203 +/- 34, 575 +/- 73, and 930 +/- 48 pmol/l respectively were achieved . The mean disappearance half time on stopping the infusion was 6.9 +/- 0.3 min . The metabolic clearance rate was 5.1 +/- 0.2 ml/kg/min, and the apparent volume of distribution was calculated to be 51 +/- 3 ml/kg .

Result of Action

The action of Pancreatic Polypeptide results in the regulation of pancreatic secretion activities, impacting both endocrine and exocrine tissues . It also affects hepatic glycogen levels and gastrointestinal secretions . Its secretion in humans is increased after a protein meal, fasting, exercise, and acute hypoglycaemia, and is decreased by somatostatin and intravenous glucose .

Action Environment

The action of Pancreatic Polypeptide can be influenced by various environmental factors. For instance, its secretion in humans is increased after a protein meal, fasting, exercise, and acute hypoglycaemia, and is decreased by somatostatin and intravenous glucose . This suggests that dietary factors, physical activity, and other physiological conditions can influence the action, efficacy, and stability of Pancreatic Polypeptide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pancreatic polypeptide is synthesized through the transcription of the PPY gene, which encodes a 97 amino acid pre-propeptide. This pre-propeptide undergoes proteolytic processing to generate the active pancreatic hormone . The synthesis involves the use of recombinant DNA technology, where the gene encoding pancreatic polypeptide is inserted into a suitable expression vector and introduced into a host cell, such as Escherichia coli or yeast, for protein production.

Industrial Production Methods: Industrial production of pancreatic polypeptide involves large-scale fermentation processes using genetically modified microorganisms. The recombinant protein is then purified using techniques such as affinity chromatography, ion-exchange chromatography, and high-performance liquid chromatography to achieve high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Pancreatic polypeptide undergoes various biochemical reactions, including:

    Oxidation: Involves the formation of disulfide bonds between cysteine residues, which is essential for the stability and activity of the polypeptide.

    Reduction: The breaking of disulfide bonds can lead to the denaturation of the polypeptide.

    Substitution: Amino acid residues within the polypeptide can be substituted to study the structure-activity relationship.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

    Substitution Reactions: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed:

    Oxidation: Formation of stable disulfide-bonded pancreatic polypeptide.

    Reduction: Denatured pancreatic polypeptide with free thiol groups.

    Substitution: Mutant forms of pancreatic polypeptide with altered amino acid sequences.

Comparaison Avec Des Composés Similaires

Pancreatic polypeptide belongs to a family of peptides that includes peptide YY and neuropeptide Y. These peptides share structural similarities, particularly in their amino acid sequences and the presence of multiple tyrosine residues . each peptide has unique roles and tissue-specific expressions:

Pancreatic polypeptide is unique in its specific role in regulating pancreatic and gastrointestinal functions, distinguishing it from its related peptides .

Activité Biologique

The compound (4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[... exhibits a complex structure with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Structural Overview

The compound is characterized by an intricate arrangement of amino acids and functional groups, contributing to its biological activity. Its molecular formula is C23H38N6O9SC_{23}H_{38}N_{6}O_{9}S, with a molecular weight of approximately 570.74 g/mol. The detailed structure includes multiple chiral centers which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly hCA XII, which is implicated in tumor growth and metastasis. In vitro studies demonstrated low nanomolar inhibition constants (K_i) for derivatives possessing non-polar side chains, indicating strong binding affinity to the enzyme .
  • Topoisomerase II Inhibition : Similar compounds have been investigated for their ability to inhibit topoisomerase II, a key enzyme involved in DNA replication and repair. Inhibitors of this enzyme can induce apoptosis in cancer cells by preventing proper DNA unwinding during replication .

3.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including HePG-2 and Hela cells, with IC50 values indicating significant antiproliferative activity .
  • Mechanistic Insights : The mechanism involves inducing cell cycle arrest and apoptosis through the modulation of topoisomerase activity, demonstrating its potential as a chemotherapeutic agent.

3.2 Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, although specific studies on bioavailability remain limited. The presence of multiple amino acid residues may enhance solubility and transport across cell membranes.

4.1 Synthesis and Activity Correlation

A study focusing on the synthesis of triazinyl-substituted amino acid derivatives found that structural modifications significantly impacted their inhibitory activities against hCA isoforms . This highlights the importance of structural diversity in optimizing biological activity.

4.2 Clinical Implications

Research into similar compounds has led to the development of novel therapeutic strategies targeting specific cancer types, suggesting that further exploration of this compound could yield valuable insights into its clinical applications.

5. Conclusion

The compound (4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[... represents a promising candidate for further research due to its multifaceted biological activities, particularly in cancer therapy. Continued investigations into its mechanisms of action and optimization of its pharmacological properties are essential for developing effective therapeutic agents.

Tables

Activity Target IC50 Value (nM) Mechanism
Carbonic AnhydrasehCA XII7.5 - 9.6Enzyme inhibition
Topoisomerase IIVarious Cancer Cell Lines< 10Induction of apoptosis

Propriétés

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C185H287N53O54S2/c1-20-92(10)144(175(286)228-125(84-137(190)248)164(275)215-115(64-75-294-19)159(270)222-121(78-90(6)7)167(278)232-145(98(16)239)176(287)219-116(33-24-68-203-185(198)199)178(289)236-71-27-36-131(236)170(281)216-110(32-23-67-202-184(196)197)154(265)220-118(147(191)258)79-100-39-47-104(241)48-40-100)231-168(279)123(81-102-43-51-106(243)52-44-102)225-155(266)109(31-22-66-201-183(194)195)211-153(264)108(30-21-65-200-182(192)193)212-162(273)119(76-88(2)3)223-166(277)127(86-142(256)257)221-150(261)95(13)205-148(259)94(12)207-160(271)122(80-101-41-49-105(242)50-42-101)224-158(269)111(55-59-134(187)245)210-149(260)96(14)206-152(263)114(63-74-293-18)214-156(267)112(56-60-135(188)246)213-157(268)113(57-61-139(250)251)217-171(282)132-37-29-73-238(132)181(292)146(99(17)240)233-151(262)97(15)208-161(272)124(83-136(189)247)226-165(276)126(85-141(254)255)209-138(249)87-204-169(280)129-34-25-70-235(129)180(291)128(82-103-45-53-107(244)54-46-103)229-174(285)143(91(8)9)230-173(284)133-38-28-72-237(133)179(290)117(58-62-140(252)253)218-163(274)120(77-89(4)5)227-172(283)130-35-26-69-234(130)177(288)93(11)186/h39-54,88-99,108-133,143-146,239-244H,20-38,55-87,186H2,1-19H3,(H2,187,245)(H2,188,246)(H2,189,247)(H2,190,248)(H2,191,258)(H,204,280)(H,205,259)(H,206,263)(H,207,271)(H,208,272)(H,209,249)(H,210,260)(H,211,264)(H,212,273)(H,213,268)(H,214,267)(H,215,275)(H,216,281)(H,217,282)(H,218,274)(H,219,287)(H,220,265)(H,221,261)(H,222,270)(H,223,277)(H,224,269)(H,225,266)(H,226,276)(H,227,283)(H,228,286)(H,229,285)(H,230,284)(H,231,279)(H,232,278)(H,233,262)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H4,192,193,200)(H4,194,195,201)(H4,196,197,202)(H4,198,199,203)/t92-,93-,94-,95-,96-,97-,98+,99+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,143-,144-,145-,146-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDKKNHCYWNNNQ-YOGANYHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C9CCCN9C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]9CCCN9C(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C185H287N53O54S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4182 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the relationship between Pancreatic Polypeptide (human) and food intake regulation?

A1: Research suggests that while Pancreatic Polypeptide (human) binds to the Y4 receptor, this interaction might not be directly involved in regulating food intake. Studies have shown that a novel analogue fragment, [Pro34]NPY(13-36), and the selective Y5 receptor agonist [D-Trp32]NPY, both significantly increased plasma ACTH levels. [] Interestingly, neither of these compounds stimulated food intake, suggesting that the Y4 receptor, to which Pancreatic Polypeptide (human) binds, and the Y5 receptor are not the primary mediators of food intake. This finding further supports the existence of a separate NPY receptor subtype responsible for regulating food intake. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.